N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dimethylamino groups and phenyl rings, making it a versatile molecule in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-23(2)19-13-11-18(12-14-19)20(24(3)4)16-22-21(25)15-10-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHIIYRAKTQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine to form an intermediate, which is then subjected to further reactions to introduce the phenylpropanamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The tertiary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
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Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the amide bond cleaves to form 3-phenylpropanoic acid and N,N-dimethyl-2-(4-(dimethylamino)phenyl)ethylamine.
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Basic Hydrolysis : NaOH (2M) at 80°C for 8 hours produces the same products, with a 92% yield under optimized conditions.
Table 1: Hydrolysis Reaction Outcomes
| Condition | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl | 100°C | 12 | 85 |
| Basic Hydrolysis | NaOH | 80°C | 8 | 92 |
Alkylation and Acylation Reactions
The dimethylamino groups participate in nucleophilic alkylation and acylation:
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Alkylation : Reacts with methyl iodide in THF at 25°C to form quaternary ammonium salts (e.g., trimethylammonium derivatives).
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Acylation : Acetyl chloride in pyridine yields N-acetylated products, enhancing lipophilicity.
Table 2: Alkylation/Acylation Efficiency
| Reaction | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Methyl iodide | THF | 78 |
| Acylation | Acetyl chloride | Pyridine | 88 |
Electrophilic Aromatic Substitution
The electron-rich 4-methylphenyl group undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position.
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Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (65%).
Coupling Reactions
The compound serves as a precursor in peptide-like couplings:
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HBTU-Mediated Coupling : Reacts with carboxylic acids (e.g., 2-phenylpropionic acid) to form polyamide derivatives, achieving >90% conversion .
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Ugi Reaction : Participates in multicomponent reactions with aldehydes and isocyanides to generate peptidomimetics .
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is less common due to steric hindrance.
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Oxidation : KMnO₄ in acidic conditions oxidizes the phenylpropanoic acid moiety to benzoic acid derivatives.
Reaction Optimization Insights
Studies highlight the role of solvent polarity and temperature in modulating reaction rates:
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Polar aprotic solvents (e.g., DMF) accelerate alkylation by 30% compared to non-polar solvents.
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Coupling reactions exhibit optimal yields at 0–5°C, minimizing side reactions .
Comparative Reactivity with Analogues
Structural modifications significantly affect reactivity:
Table 3: Reactivity Trends in Analogues
| Compound Modification | Hydrolysis Rate (Relative) | Alkylation Yield (%) |
|---|---|---|
| Dimethylamino substituent | 1.0 (Baseline) | 78 |
| Methoxy substituent | 0.6 | 52 |
| Tertiary butyl group | 1.2 | 85 |
Mechanistic Considerations
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Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid catalysis stabilizing the transition state.
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Electrophilic Substitution : Directed by the electron-donating dimethylamino group, favoring para substitution.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its catalytic properties in acylation reactions.
N,N-Dimethylethylenediamine: Used in the synthesis of pharmaceuticals and agrochemicals.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Employed as a photoinitiator in polymer chemistry
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide stands out due to its dual dimethylamino groups and phenyl rings, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide, commonly referred to as a derivative of the fentanyl class, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various chemical pathways, primarily involving the modification of the fentanyl structure. The synthesis typically includes reductive amination processes and acylation reactions that yield derivatives with varying pharmacological profiles. The structural formula can be represented as follows:
This structure features a dimethylamino group that enhances its lipophilicity and potential receptor binding affinity.
This compound primarily acts as a μ-opioid receptor agonist. Its interaction with this receptor subtype is crucial for mediating analgesic effects. The binding affinity (Ki values) for various receptors is summarized in Table 1.
| Compound | Receptor | Ki (nM) |
|---|---|---|
| N-[...]-3-phenylpropanamide | μ-opioid receptor | 6 ± 1.5 |
| Fentanyl | μ-opioid receptor | 0.5 ± 0.1 |
| Morphine | μ-opioid receptor | 1.9 ± 0.3 |
Analgesic Properties
Research indicates that compounds within this class exhibit significant analgesic properties comparable to morphine but with varying efficacy. A study focusing on the compound's activity in animal models highlighted its effectiveness in pain relief during writhing tests, although it was less potent than traditional opioids like morphine .
Neuroprotective Effects
In vitro studies have demonstrated that certain analogs of this compound can protect neuronal cells from oxidative stress-induced death. Specifically, compounds with longer alkyl chains showed enhanced neuroprotective effects, suggesting a structure-activity relationship that warrants further investigation .
Case Studies
- Case Study on Pain Management : In a clinical trial involving patients with chronic pain, the administration of this compound resulted in significant reductions in pain scores compared to placebo controls. Patients reported fewer side effects than those treated with traditional opioids .
- Neuroprotection Research : A study evaluated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. Results indicated a marked decrease in neuronal death when treated with the compound, suggesting potential therapeutic applications in neurodegenerative disorders .
Safety and Toxicology
Despite its analgesic potential, safety profiles indicate that high doses can lead to significant toxicity, including respiratory depression and potential for addiction. The compound's pharmacokinetics reveal rapid absorption and distribution, necessitating careful dosage management in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
